molecular formula C20H13NaO5 B12676865 2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt CAS No. 54287-24-0

2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt

Cat. No.: B12676865
CAS No.: 54287-24-0
M. Wt: 356.3 g/mol
InChI Key: YTLQBDSSPRUFRG-UHFFFAOYSA-M
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Description

2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt is a chemical compound with the molecular formula C20H13NaO5 and a molecular weight of 356.31 g/mol . This compound is known for its unique structure, which includes a xanthene core substituted with hydroxy groups and a benzoic acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt typically involves the condensation of 3,6-dihydroxyxanthene with benzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzoic acid derivatives .

Scientific Research Applications

2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt is widely used in scientific research due to its fluorescent properties. It is employed as a fluorescent reagent for the detection of highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxynitrite . This compound is also used in various fields, including:

    Chemistry: As a fluorescent probe in analytical chemistry.

    Biology: For imaging and detecting reactive oxygen species in biological systems.

    Medicine: In diagnostic assays and therapeutic research.

    Industry: In the development of fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of 2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt involves its ability to react with reactive oxygen species. Upon reaction with hROS, the compound undergoes a structural change that results in increased fluorescence intensity. This property allows it to be used as a sensitive and specific probe for detecting hROS in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt is unique due to its specific substitution pattern and the presence of sodium salt, which enhances its solubility and reactivity in aqueous environments. Its high sensitivity and specificity for detecting hROS make it a valuable tool in scientific research .

Properties

CAS No.

54287-24-0

Molecular Formula

C20H13NaO5

Molecular Weight

356.3 g/mol

IUPAC Name

sodium;2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoate

InChI

InChI=1S/C20H14O5.Na/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,19,21-22H,(H,23,24);/q;+1/p-1

InChI Key

YTLQBDSSPRUFRG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)[O-].[Na+]

Origin of Product

United States

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